2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid” is a complex organic compound. It is known by a number of other names including the IUPAC name of 2- { (2-aminoacetyl)amino}acetic acid, diglycocoll, glycine dipeptide and N -glycylglycine1.
Synthesis Analysis
The compound can be synthesized from the reaction of organotin dichlorides with the dipeptide diglycine. The products of this reaction are generally high polymers and are produced in high yield, with yield increasing as the organotin alkyl chain increases in length1.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple amine and carboxyl groups. Bands characteristic of the formation of the Sn–O– (C=O) and Sn–NH are found in the infrared spectra of the product1.
Chemical Reactions Analysis
The compound is involved in a variety of chemical reactions, particularly in the formation of poly (amine esters). The reaction is rapid and produces high polymers1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully described in the available literature. However, it is known that the compound is a high polymer and is produced in high yield1.
Scientific Research Applications
Subheading: Thermophysical Properties of 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Researchers have studied the thermophysical properties of 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid by examining its interactions with various solutes. For instance, studies have investigated its interaction with sodium hexanoate, revealing insights into the apparent molar volumes, limiting molar conductivity, hydration numbers, and volumetric interaction coefficients of these compounds in solution. This research provides valuable information regarding the molecular interactions and thermodynamic behavior of these compounds in aqueous solutions (Yan et al., 2010). Another study explored the interactions of this compound with sodium dodecyl sulfate, focusing on the effects of temperature on these interactions. By employing methods like density, conductivity, and fluorescence, researchers were able to deduce critical information about the molecular dynamics and thermodynamics of these compounds (Yan et al., 2010).
Structural Analysis and Interactions
Subheading: Molecular Structure and Interactions of 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
The molecular structure and interactions of 2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid have been a subject of research as well. X-ray crystallography has been utilized to analyze the structure of molecular compounds formed by diastereoisomeric forms of this compound. Such studies have revealed interesting aspects of their molecular packing, hydrogen bonding, and potential for forming molecular compounds under specific conditions (Yajima et al., 2009). Other studies have focused on the synthesis and structural analysis of related compounds, further contributing to our understanding of the chemistry and potential applications of these molecules (Nehls et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound are not fully described in the available literature. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
The compound and its derivatives have potential applications in the field of medicine, particularly in the treatment of various types of cancer1. Further research is needed to fully understand the potential of this compound and its derivatives.
Please note that this analysis is based on the information available and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O5/c1-9(2)5-11(19-13(21)7-17)15(23)18-8-14(22)20-12(16(24)25)6-10(3)4/h9-12H,5-8,17H2,1-4H3,(H,18,23)(H,19,21)(H,20,22)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSDHRKIGRSQFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318644 |
Source
|
Record name | 2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
CAS RN |
53843-92-8 |
Source
|
Record name | NSC333489 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.